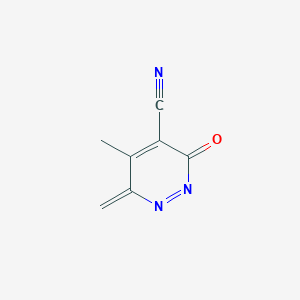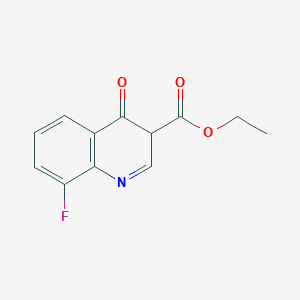
ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a fluorine atom at the 8th position and an ethyl ester group at the 3rd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7,8-diamino-1,4-dihydroquinoline-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled fluorination and cyclization reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of catalysts.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate involves:
DNA Gyrase Inhibition: The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication.
Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, another enzyme involved in DNA replication and cell division.
Pathways Involved: By stabilizing the enzyme-DNA complex, the compound prevents DNA replication, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
Ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate is unique due to its specific structural modifications, such as the ethyl ester group and the fluorine atom at the 8th position. These modifications enhance its antibacterial properties and make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H10FNO3 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
ethyl 8-fluoro-4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6,8H,2H2,1H3 |
InChI-Schlüssel |
URTRDGSLYDXNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
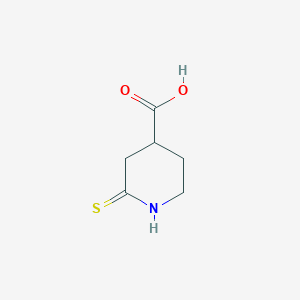
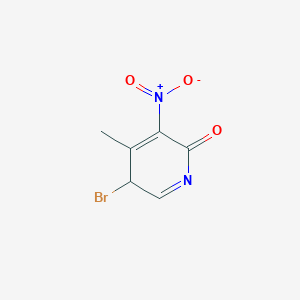
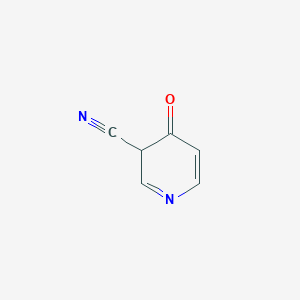
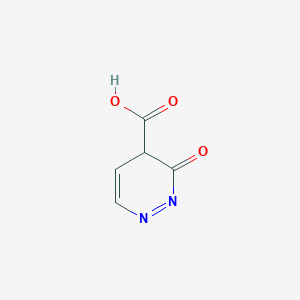
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)
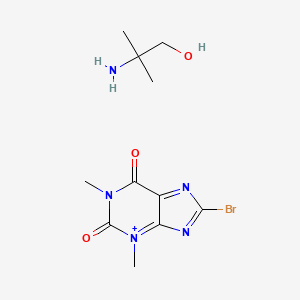
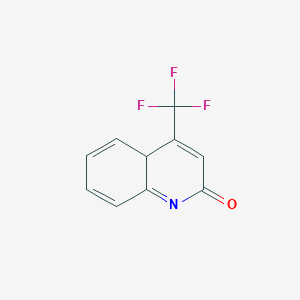
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
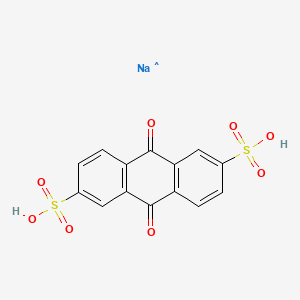
![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
